molecular formula C12H12Cl3F3N2 B4295526 1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE

1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE

Cat. No.: B4295526
M. Wt: 347.6 g/mol
InChI Key: UZCPNMULNTYUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE is a complex organic compound characterized by the presence of multiple halogen atoms and a pyridine ring. This compound is notable for its unique chemical structure, which includes three chlorine atoms and a trifluoromethyl group attached to a pyridine ring, as well as an azepane moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE typically involves multi-step organic reactions. One common synthetic route includes the chlorination and fluorination of pyridine derivatives. For instance, the starting material, 3-picoline, undergoes direct chlorination and fluorination to form intermediates such as 2,3,6-trichloro-5-(trifluoromethyl)pyridine . These intermediates are then subjected to further reactions, including nucleophilic substitution and cyclization, to introduce the azepane ring and complete the synthesis of the target compound.

Industrial production methods often rely on optimized reaction conditions to maximize yield and purity. These conditions may include the use of specific catalysts, solvents, and temperature controls to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups involved. For example, the pyridine ring can be oxidized to form N-oxides under appropriate conditions.

    Cyclization Reactions: The azepane moiety can undergo cyclization reactions to form more complex ring structures, which may be useful in the synthesis of pharmaceuticals and agrochemicals.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield an amine-substituted derivative of the compound.

Scientific Research Applications

1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and trifluoromethyl group can form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE can be compared with other halogenated pyridine derivatives, such as:

The uniqueness of this compound lies in its combination of halogen atoms, trifluoromethyl group, and azepane ring, which together confer distinctive chemical and biological properties.

Properties

IUPAC Name

1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3F3N2/c13-8-7(12(16,17)18)10(15)19-11(9(8)14)20-5-3-1-2-4-6-20/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCPNMULNTYUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C(=C(C(=N2)Cl)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE
Reactant of Route 2
Reactant of Route 2
1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE
Reactant of Route 3
Reactant of Route 3
1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE
Reactant of Route 4
Reactant of Route 4
1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE
Reactant of Route 5
Reactant of Route 5
1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE
Reactant of Route 6
Reactant of Route 6
1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.